molecular formula C17H35N3O2 B14529886 N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide CAS No. 62417-29-2

N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide

Cat. No.: B14529886
CAS No.: 62417-29-2
M. Wt: 313.5 g/mol
InChI Key: KWNDZRMHCUNUKU-UHFFFAOYSA-N
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Description

N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an octylbutanediamide backbone. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide typically involves a multi-step process. One common method includes the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, followed by hydrogenation to yield dimethylaminopropylamine . This intermediate can then be reacted with octylbutanediamide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of N1-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents is also common to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of cell signaling pathways and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. This can modulate various biological processes, such as enzyme activity and receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(Dimethylamino)propyl]-N~4~-octylbutanediamide stands out due to its unique combination of functional groups and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound for further study and development.

Properties

CAS No.

62417-29-2

Molecular Formula

C17H35N3O2

Molecular Weight

313.5 g/mol

IUPAC Name

N'-[3-(dimethylamino)propyl]-N-octylbutanediamide

InChI

InChI=1S/C17H35N3O2/c1-4-5-6-7-8-9-13-18-16(21)11-12-17(22)19-14-10-15-20(2)3/h4-15H2,1-3H3,(H,18,21)(H,19,22)

InChI Key

KWNDZRMHCUNUKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)CCC(=O)NCCCN(C)C

Origin of Product

United States

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